Product packaging for Justicidin C(Cat. No.:CAS No. 17803-12-2)

Justicidin C

Cat. No.: B099994
CAS No.: 17803-12-2
M. Wt: 394.4 g/mol
InChI Key: RHTTTZYNBXNPSZ-UHFFFAOYSA-N
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Description

Overview of Arylnaphthalene Lactone Lignans (B1203133) in Medicinal Chemistry

Arylnaphthalene lactone lignans are a significant class of natural phenolic compounds, with more than 60 distinct analogues identified to date. frontiersin.orgresearchgate.net These compounds are predominantly isolated from a variety of dietary and medicinal plants, including those from the Phyllanthus, Justicia, Haplophyllum, and Cleistanthus genera. frontiersin.orgfrontiersin.org

The unique and relatively rigid tetracyclic skeleton of arylnaphthalene lactones has garnered considerable attention from both medicinal and synthetic chemists. frontiersin.orgresearchgate.net This structural characteristic makes them a valuable scaffold for drug discovery and development. researchgate.net The class of arylnaphthalene lignan (B3055560) lactones is known to exhibit a broad spectrum of pharmacological activities. researchgate.net Extensive research has documented their potential as cytotoxic, anticancer, antiplatelet, antiviral, anti-HIV, antifungal, neuroprotective, and anti-inflammatory agents. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govmdpi.com Their diverse biological activities continue to drive interest in their synthesis and potential therapeutic applications. nih.gov

Research Significance and Current Status of Justicidin C in Natural Products Research

This compound, also known as Neojusticin B, is an arylnaphthalene lactone lignan that has been isolated from plants such as Justicia procumbens and Phyllanthus piscatorum. medchemexpress.comchemfaces.comchemsrc.comnih.govnih.gov It belongs to a group of related compounds including Justicidin A, B, and D, which are often found together in Justicia species. nih.gov

The primary research significance of this compound lies in its potent antiviral properties. medchemexpress.comchemfaces.comchemsrc.com Studies have demonstrated its strong activity against the vesicular stomatitis virus (VSV). medchemexpress.comchemsrc.comarctomsci.com Specifically, research has reported a minimum inhibitory concentration (MIC) of 16 μg/mL for this compound against VSV, coupled with low cytotoxicity in rabbit lung cells (RL-33). medchemexpress.comchemsrc.comarctomsci.com

Current research positions this compound as a promising natural product for further investigation. Its defined antiviral activity makes it a lead compound of interest in the development of new antiviral therapies. medchemexpress.com While its primary focus has been on virology, related compounds like 6'-hydroxy this compound have also been explored for their potential in other areas, such as against human leukemia cells, indicating a broader potential for the justicidin family of compounds. researchgate.net The ongoing study of this compound and its analogues continues to be a relevant area within natural products research, aiming to fully elucidate their therapeutic potential. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O7 B099994 Justicidin C CAS No. 17803-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17803-12-2

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C22H18O7/c1-24-16-7-12-13(8-17(16)25-2)21(26-3)20-14(9-27-22(20)23)19(12)11-4-5-15-18(6-11)29-10-28-15/h4-8H,9-10H2,1-3H3

InChI Key

RHTTTZYNBXNPSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3COC(=O)C3=C2OC)C4=CC5=C(C=C4)OCO5)OC

Other CAS No.

17803-12-2

Synonyms

justicidin A
justicidin B
justicidin C
justicidin D
justicidin E
justicidins
neojusticin B

Origin of Product

United States

Natural Occurrence and Botanical Sourcing of Justicidin C

Primary Botanical Origins: Justicia procumbens L.

The perennial herb Justicia procumbens, a member of the Acanthaceae family, is a principal natural source of Justicidin C. ijrap.netijrap.net This plant, commonly known as the water willow, is widely distributed in regions of China, Japan, Vietnam, India, and Australia. ijrap.net Phytochemical analyses have consistently identified this compound, along with other related lignans (B1203133) like Justicidin A, Justicidin B, and Justicidin D, within this species. plos.orgstuartxchange.org In fact, this compound and D were first isolated from Justicia procumbens. nih.gov The presence of these arylnaphthalene lignans is a characteristic feature of the plant's chemical profile. plos.org

Identification in Related Plant Families and Genera

Beyond its primary source, this compound and its structural relatives have been found in other plant families and genera, highlighting a broader distribution of these compounds in the plant kingdom. frontiersin.orgnih.gov

Acanthaceae Family

The Acanthaceae family, to which Justicia procumbens belongs, is a significant source of lignans. scielo.brresearchgate.net The genus Justicia itself is known to contain a wide variety of these compounds. scielo.brresearchgate.net Research has shown that many species within this family are rich in bioactive compounds, including various types of lignans. researchgate.netnih.gov

Euphorbiaceae Family

The Euphorbiaceae family is another botanical group where Justicidin-related compounds have been identified. frontiersin.orgnih.gov For instance, studies on Phyllanthus polyphyllus, a member of this family, have led to the isolation of Justicidin B. nih.govresearchgate.net This indicates that the biosynthetic pathways for these lignans are not exclusive to the Acanthaceae family.

Rutaceae Family

The Rutaceae family also contributes to the botanical sources of Justicidin-like compounds. frontiersin.orgnih.gov Investigations into this family have revealed the presence of various lignans, suggesting a diverse chemical profile that includes compounds structurally similar to this compound. mdpi.com

Genera Haplophyllum and Phyllanthus

Specific genera such as Haplophyllum and Phyllanthus are noteworthy for containing this compound and its analogs. The genus Haplophyllum, belonging to the Rutaceae family, has been found to contain Justicidin B. mdpi.comacgpubs.org Similarly, various species within the genus Phyllanthus (family Euphorbiaceae) are known to accumulate Justicidin B. mdpi.commdpi.com For example, Phyllanthus piscatorum is a known source of Justicidin A, B, C, and D. biocrick.com

Factors Influencing Natural Accumulation in Plant Materials

The concentration of this compound and other secondary metabolites in plants is not static and can be influenced by a variety of factors. nih.gov These factors can be broadly categorized as environmental and developmental.

Environmental conditions play a crucial role in the biosynthesis and accumulation of these compounds. nih.gov Additionally, the developmental stage of the plant, or ontogeny, can affect the concentration of secondary metabolites. nih.gov For instance, the production of Justicidin B in in vitro cultures of Linum austriacum was found to be highest in adventitious and hairy roots. mdpi.com Elicitors, such as coronatine (B1215496) and methyljasmonate, have also been shown to stimulate the production of Justicidin B in cell cultures. mdpi.com Furthermore, the specific part of the plant can determine the concentration of these compounds.

Below is a table summarizing the botanical sources of this compound and related compounds:

FamilyGenusSpeciesCompound(s)
AcanthaceaeJusticiaprocumbensJusticidin A, B, C, D, 6'-hydroxythis compound plos.orgstuartxchange.orgresearchgate.netnih.gov
EuphorbiaceaePhyllanthuspolyphyllusJusticidin B nih.govresearchgate.net
piscatorumJusticidin A, B, C, D biocrick.com
RutaceaeHaplophyllumtuberculatumJusticidin A, B acgpubs.orgtandfonline.comresearchgate.net
bucharicumDiphyllin (B1215706) mdpi.com
dauricumJusticidin B mdpi.com

Synthetic Strategies and Chemical Derivatization of Justicidin C

Total Synthesis of Justicidin C and Core Arylnaphthalene Lactone Structures

The construction of the sterically hindered arylnaphthalene core of this compound presents a formidable synthetic challenge. Chemists have devised several ingenious approaches to assemble this complex scaffold, with a particularly successful and flexible strategy involving a sequence of key transformations. frontiersin.orgnih.govfrontiersin.org This approach has not only enabled the total synthesis of this compound and its isomers but also provided a general pathway for accessing a variety of naturally occurring arylnaphthalene lactone lignans (B1203133). frontiersin.orgnih.gov

A convergent and efficient strategy for the synthesis of the arylnaphthalene lactone core, as exemplified in the synthesis of related compounds like Justicidin B, relies on three pivotal steps: an Aryl-Alkyl Suzuki Cross-Coupling, an Intramolecular Cation-Induced Cyclization, and a Base-Mediated Oxidative Aromatization. frontiersin.orgnih.govfrontiersin.orgresearchgate.net

The initial key step involves the strategic coupling of two fragments to construct the carbon skeleton necessary for the subsequent cyclization. An aryl-alkyl Suzuki cross-coupling reaction is employed to unite an appropriately substituted aryl boronic acid derivative with an alkyl halide partner. frontiersin.orgnih.govfrontiersin.org This palladium-catalyzed reaction is crucial for forming the C-C bond that links the eventual naphthalene (B1677914) ring system to the pendant aryl group. The choice of catalyst, ligands, and reaction conditions is critical to ensure high efficiency and yield in this sterically demanding coupling. frontiersin.orgfrontiersin.org For instance, the coupling of a pinacolyl borate (B1201080) with an alkyl bromide has been successfully utilized to assemble the precursor for the subsequent cyclization step. nih.gov

Following the successful Suzuki coupling, the next critical transformation is an intramolecular cation-induced cyclization to construct the dihydronaphthalene intermediate. frontiersin.orgnih.govfrontiersin.org This acid-catalyzed reaction proceeds through the formation of a cationic species that triggers the ring-closing event, thereby assembling the bicyclic core of the arylnaphthalene lignan (B3055560). frontiersin.orgnih.gov Various Brønsted and Lewis acids can be employed to promote this cyclization, with the choice of acid and reaction conditions influencing the yield and stereochemical outcome. nih.gov This step is a powerful method for constructing the highly substituted ring system characteristic of this compound and its congeners.

The final key step in this synthetic sequence is the aromatization of the dihydronaphthalene intermediate to furnish the fully aromatic arylnaphthalene core. frontiersin.orgnih.govfrontiersin.org This transformation is typically achieved through a base-mediated oxidation process. frontiersin.orgnih.gov The reaction often proceeds in the presence of a base such as sodium methoxide (B1231860) in methanol (B129727) under an air atmosphere, where molecular oxygen serves as the oxidant. nih.gov This step is crucial for installing the naphthalene ring system and completing the synthesis of the core lignan structure.

Beyond the aforementioned strategy, a variety of other synthetic methodologies have been explored for the construction of the arylnaphthalene lignan core. These alternative routes offer different approaches to tackle the synthetic challenges and provide access to a diverse range of analogs. Some notable alternative strategies include:

Photocyclization Reactions : These methods utilize light to induce a cyclization reaction, often involving a stilbene-type precursor, to form the naphthalene ring system.

Benzannulation Reactions : These are annulation strategies where a benzene (B151609) ring is fused onto an existing ring system to construct the naphthalene core.

Radical Cyclizations : These approaches employ radical intermediates to initiate the ring-closing event, offering a different mechanistic pathway to the target structure.

Palladium-Promoted Cyclizations : Various palladium-catalyzed reactions, other than the Suzuki coupling, have been developed to facilitate the construction of the arylnaphthalene skeleton.

Intramolecular Diels-Alder Reactions : This powerful cycloaddition reaction can be used to form the bicyclic core of the lignan in a highly stereocontrolled manner. frontiersin.org

Furthermore, the development of modular synthetic platforms is a promising avenue for the efficient and tailor-made synthesis of a wide array of lignans, including this compound analogs. nih.gov These platforms often rely on the enzymatic or chemo-enzymatic assembly of precursor modules, allowing for a high degree of flexibility and diversification.

Key Synthetic Transformations

Chemical Modification and Analog Design for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound and related compounds, researchers have synthesized a variety of analogs through chemical modifications of the natural product scaffold. These studies are crucial for identifying the key structural features responsible for the biological activity and for the rational design of new derivatives with improved potency and selectivity. nih.gov

The synthesis of analogs often involves modifying the substitution pattern on both the naphthalene and the pendant aryl rings, as well as alterations to the lactone ring. For example, the introduction, removal, or modification of methoxy (B1213986) and methylenedioxy groups can have a significant impact on the cytotoxic and antiviral activities of these compounds.

Below is a table summarizing the structure-activity relationships of some Justicidin analogs based on available research.

Compound/Analog Modification Effect on Biological Activity
Justicidin A analogIntroduction of a sugar moiety on the diphyllin (B1215706) structureEssential for antitumor activity. nih.gov
Justicidin A analogEquatorial C'4-OH on the sugarSuperior antitumor activity compared to an axial hydroxyl group. nih.gov
Helioxanthin analogModification of the lactone ring and methylenedioxy unitResulted in varied anti-hepatitis B virus activities. nih.gov
Patentiflorin APresence of a quinovopyranosyloxy groupEssential for high levels of anti-HIV activity. nih.gov

These studies highlight the importance of specific functional groups and their stereochemical orientation in dictating the biological profile of arylnaphthalene lactones. The insights gained from SAR studies are invaluable for the development of new therapeutic agents based on the this compound scaffold.

Synthesis of Hydroxylated and Alkoxylated Analogues (e.g., 6'-hydroxythis compound)

The introduction of hydroxyl and alkoxyl groups into the this compound scaffold can significantly alter its physicochemical properties, such as solubility and bioavailability, and can provide new points for further functionalization. The synthesis of these analogues often involves multi-step sequences that build the arylnaphthalene core with the desired oxygenation pattern.

While a specific total synthesis for 6'-hydroxythis compound is not extensively detailed in the available literature, its existence is confirmed through its isolation from natural sources such as Justicia procumbens. nih.gov General synthetic strategies for related arylnaphthalene lactone lignans, which can be adapted for the synthesis of hydroxylated analogues, have been developed. These methods often rely on key chemical transformations to construct the complex polycyclic system.

A common approach involves the coupling of two substituted aromatic precursors, followed by cyclization to form the naphthalene ring system. For instance, a Suzuki cross-coupling reaction can be employed to connect a boronic acid or ester derivative of one aromatic ring with a halide of the other. frontiersin.orgfrontiersin.orgnih.govnih.gov Subsequent intramolecular reactions, such as a cation-induced cyclization or a Diels-Alder reaction, can then be used to form the dihydronaphthalene intermediate, which is later aromatized. nih.govfrontiersin.orgfrontiersin.orgnih.govacs.orgnih.gov

To synthesize a hydroxylated analogue like 6'-hydroxythis compound, the starting materials would need to incorporate a protected hydroxyl group at the desired position. This protecting group must be stable to the reaction conditions of the coupling and cyclization steps and then be selectively removed in a final step to yield the hydroxylated product. Alkoxylated analogues can be prepared similarly, by using starting materials with the desired alkoxy groups already in place.

Table 1: Key Reactions in the Synthesis of Arylnaphthalene Lactone Lignans

Reaction TypeDescription
Suzuki Cross-Coupling A palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, crucial for linking the aromatic precursors. frontiersin.orgfrontiersin.orgnih.govnih.gov
Intramolecular Cation-Induced Cyclization A cyclization reaction initiated by a cationic species, often generated from an alcohol precursor in the presence of a Lewis or Brønsted acid, to form the dihydronaphthalene ring. frontiersin.orgfrontiersin.orgnih.govnih.gov
Diels-Alder Reaction A [4+2] cycloaddition reaction that can be used to construct the six-membered ring of the naphthalene system from a diene and a dienophile. nih.govnih.gov
Oxidative Aromatization The conversion of a dihydronaphthalene intermediate to the fully aromatic naphthalene core, often achieved using oxidizing agents. frontiersin.orgfrontiersin.orgnih.gov

Generation of Novel this compound Derivatives and Heterocycle Modifications

The generation of novel this compound derivatives extends beyond simple hydroxylation and alkoxylation to include more profound structural modifications, such as the introduction of different heterocyclic rings. These changes can dramatically impact the molecule's biological activity profile. The modification of the lactone ring or the introduction of nitrogen-containing heterocycles are key areas of exploration. mdpi.comnih.govopenmedicinalchemistryjournal.comumaine.eduresearchgate.netnih.gov

Strategies for creating such derivatives often involve the synthesis of advanced intermediates that can be divergently functionalized. For example, the lactone ring of the arylnaphthalene lignan core can be opened and then reclosed with different reagents to form new heterocyclic systems. Alternatively, precursors containing heterocyclic moieties can be incorporated during the total synthesis.

While specific examples of heterocycle-modified this compound are not abundant in the literature, the synthesis of other arylnaphthalene lactone analogues provides a proof of concept for these strategies. For instance, modifications of Justicidin A analogues have been reported to enhance their antitumor activity. nih.gov This suggests that similar modifications to the this compound scaffold could yield compounds with improved therapeutic potential.

The introduction of nitrogen heterocycles is of particular interest due to their prevalence in pharmaceuticals. nih.govopenmedicinalchemistryjournal.comumaine.eduresearchgate.netnih.gov Synthetic routes could be designed to incorporate fragments containing pyridine, indole, or other nitrogenous rings into the this compound framework. This could be achieved by modifying the side chains of the aromatic precursors or by directly constructing a heterocyclic ring onto the arylnaphthalene core.

Table 2: Potential Strategies for Novel this compound Derivatives

Modification StrategyDescriptionPotential Outcome
Lactone Ring Modification Opening of the lactone followed by reaction with amines or other nucleophiles to form lactams or other heterocyclic rings.Altered chemical stability and potential for new biological interactions.
Introduction of Nitrogen Heterocycles Incorporation of nitrogen-containing rings (e.g., pyridine, quinoline) as substituents on the aromatic rings. umaine.edunih.govEnhanced biological activity and potential for improved pharmacokinetic properties.
Bioisosteric Replacement Replacement of the lactone moiety with other five- or six-membered heterocyclic rings.Creation of analogues with similar spatial arrangement but different electronic properties.

Insufficient Scientific Data Available for this compound to Fulfill Request

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound “this compound” to generate the detailed article as requested. The user's strict outline requires in-depth information on preclinical investigations into its antineoplastic activities, including specific cellular mechanisms such as the inhibition of cancer cell proliferation, induction of apoptosis through caspase activation, modulation of apoptotic proteins, and effects on cellular redox homeostasis.

The current body of research focuses predominantly on related arylnaphthalene lignans, particularly Justicidin A and Justicidin B. While these compounds have been studied for their cytotoxic and pro-apoptotic effects in various cancer cell lines, this detailed mechanistic information cannot be extrapolated to this compound without specific experimental evidence. nih.govmdpi.com

Studies on Justicidin B, for example, have detailed its ability to induce apoptosis, increase the Bax/Bcl-2 ratio, and activate caspases in cancer cells. nih.govnih.govnih.gov Similarly, research on Justicidin A has explored its pro-apoptotic mechanisms in human colorectal cancer cells. nih.gov However, equivalent peer-reviewed studies detailing these specific pharmacological activities and mechanisms of action for this compound are not present in the accessible scientific literature.

While the synthesis of this compound's structural analogue, Taiwanin C, has been documented, this does not provide the necessary biological or pharmacological data required to address the user's outline. frontiersin.org The general class of justicidins is noted for cytotoxic activity, but the specific data points needed for an authoritative and scientifically accurate article on this compound are not available. researchgate.net

Therefore, to adhere to the strict instructions of focusing solely on this compound and maintaining scientific accuracy, it is not possible to create the requested content at this time.

Preclinical Investigations of Justicidin C S Pharmacological Activities and Mechanisms of Action

Antineoplastic Activities and Cellular Mechanisms

Effects on Cellular Redox Homeostasis

Impact on Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, SOD)

Antioxidant enzymes are the body's primary defense against damage from reactive oxygen species (ROS). explorationpub.com Key among these is superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the highly reactive superoxide (O2−) radical into ordinary molecular oxygen (O2) and the less reactive hydrogen peroxide (H2O2). explorationpub.commdpi.com This action is a crucial first step in mitigating oxidative stress, which is implicated in numerous disease states. explorationpub.com The SOD enzyme family includes different forms, such as SOD2 located in the mitochondria, which is a primary site of free radical production. explorationpub.com

While direct and extensive studies on Justicidin C's specific impact on antioxidant enzyme systems are not widely documented, research on closely related arylnaphthalene lignans (B1203133), particularly Justicidin B, provides valuable insights. One study investigating the effects of Justicidin B on K562 cancer cells found that it significantly decreased the activity of SOD in a dose-dependent manner. nih.gov In contrast, a separate study examining the antioxidant properties of various phenolic compounds could not detect any significant superoxide anion scavenging activity by Justicidin B at concentrations up to 100 µM. nih.gov This suggests that the interaction of these lignans with antioxidant pathways may be complex, potentially involving the modulation of enzyme activity rather than direct radical scavenging.

CompoundEffect on SOD ActivityCell Line/ModelFinding
Justicidin BDecreaseK562 CellsA dose-dependent decrease in SOD activity was observed, with concentrations of 3, 11.9, and 47.6 µM reducing activity by 46.4%, 52.6%, and 84.3%, respectively. nih.gov

Interference with Microtubule Assembly and Cell Cycle Progression (Contextual to Related Lignans)

Microtubules are critical components of the cellular cytoskeleton, playing a fundamental role in cell division, structure, and intracellular transport. nih.gov Their dynamic assembly and disassembly are essential for the formation of the mitotic spindle, which segregates chromosomes during mitosis. nih.gov Disruption of this process can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death), a mechanism exploited by many anticancer agents. nih.gov

Evidence from studies on related arylnaphthalene lignans suggests that interference with the cell cycle is a key pharmacological property of this compound class. For instance, Taiwanin E, a structurally similar lignan (B3055560), has been shown to induce cell cycle arrest in oral cancer cells. frontiersin.org Another related compound, diphyllin (B1215706), causes S-phase arrest in esophageal cancer cell lines. nih.gov While direct studies detailing this compound's effect on microtubule assembly are limited, the established activity of its analogs points toward a shared mechanism of action involving the disruption of cell cycle progression. This interference is a hallmark of compounds that interact with tubulin dynamics, suggesting a potential area for further investigation into this compound's specific molecular interactions.

Identification of Specific Molecular Targets and Signaling Pathways (Contextual to Related Lignans: e.g., V-ATPase, COX inhibition)

Research into the broader family of arylnaphthalene lignans has identified several key molecular targets that underpin their diverse biological activities. These findings provide a strong contextual basis for understanding the likely mechanisms of this compound.

One of the most significant targets identified for related lignans like diphyllin is the Vacuolar-type H+-ATPase (V-ATPase). nih.govresearchgate.net V-ATPase is a proton pump crucial for acidifying intracellular compartments like lysosomes and is involved in processes such as viral entry and nutrient sensing. nih.gov Inhibition of V-ATPase by diphyllin has been linked to its potent antiviral and anti-tumor activities. nih.govresearchgate.net This inhibition disrupts pathways such as the mTORC1/HIF-1α/VEGF signaling cascade, which is critical for cancer cell proliferation and angiogenesis. researchgate.net

Another important target is the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins (B1171923) from arachidonic acid and plays a central role in inflammation and platelet aggregation. nih.govcambridge.org Studies have shown that the antiplatelet effects of some lignans are mediated through the suppression of COX-1 activity, which in turn reduces the formation of thromboxane, a potent platelet aggregator. nih.gov Specifically, the related lignan Taiwanin C has been identified as a potent COX inhibitor. nih.govfrontiersin.org

Molecular TargetRelated Lignan(s)Associated Biological Activity
V-ATPaseDiphyllinAntiviral, Anti-tumor nih.govresearchgate.net
Cyclooxygenase (COX-1)Justicidin B, Justicidin D, Taiwanin CAnti-platelet Aggregation, Anti-inflammatory nih.govnih.govfrontiersin.org

Other Noteworthy Biological Activities in Preclinical Settings

Antiviral Potentials (Based on General Lignan Properties)

This compound has been specifically identified as an antiviral lignan. nih.govmedchemexpress.com Research has demonstrated its strong antiviral activity against the vesicular stomatitis virus (VSV). nih.govmedchemexpress.com Notably, this potent viral inhibition is accompanied by low cytotoxicity against cultured rabbit lung cells (RL-33), indicating a favorable selectivity index. nih.govmedchemexpress.com One study reported a minimum inhibitory concentration (MIC) of 16 μg/mL for this compound against VSV, with a much higher concentration (63 μg/mL) required to induce cytotoxicity in the host cells. medchemexpress.com

This activity is consistent with the broad-spectrum antiviral properties observed across the arylnaphthalene lignan (ANL) class, which have shown efficacy against various viruses. nih.govfrontiersin.orghkbu.edu.hk The mechanism for some ANLs, such as diphyllin, is believed to involve host-targeting, specifically through the inhibition of V-ATPase, which is essential for the entry of many viruses into host cells. nih.govhkbu.edu.hk The demonstrated antiviral capacity of this compound positions it and related lignans as promising candidates for the development of new antiviral therapies. sciensage.info

Anti-inflammatory Modulations (Based on General Lignan Properties)

Lignans as a chemical class are recognized for their significant anti-inflammatory and antioxidant properties. nih.gov While specific investigations into the anti-inflammatory effects of this compound are not extensively detailed, compelling evidence from closely related compounds highlights the potential of this pharmacological activity.

Justicidin B, a well-studied analog, has demonstrated notable anti-inflammatory properties. nih.govmdpi.comresearchgate.net In one comparative study, Justicidin B exhibited the strongest inhibitory activity among several related lignans. nih.gov The anti-inflammatory action of lignans is often linked to their ability to modulate key signaling pathways and mediators involved in the inflammatory response. nih.gov For example, lignan glycosides isolated from Justicia species have been shown to possess potent anti-inflammatory effects. researchgate.net Given the structural similarities and the established activities of its congeners, it is plausible that this compound also modulates inflammatory processes.

Anti-platelet Aggregation Effects (Based on General Lignan Properties)

Arylnaphthalene lignans isolated from Justicia species have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. nih.gov Several members of this family, including Justicidin A, Justicidin B, and Justicidin D, have demonstrated antiplatelet activity. nih.govmdpi.comresearchgate.net This effect is believed to be at least partially mediated through the suppression of cyclooxygenase (COX) activity, leading to reduced formation of thromboxane, a key promoter of aggregation. nih.gov

In a study evaluating a range of lignans, this compound was tested for its antiplatelet effects. While other related compounds like Justicidin B and Justicidin D showed more pronounced inhibition of adrenaline-induced secondary aggregation in human platelet-rich plasma, the inclusion of this compound in these screens points to the recognized potential of this chemical scaffold. nih.gov Further research has confirmed that extracts from plants containing these lignans significantly reduce platelet aggregation, reinforcing the general anti-platelet potential of this class of compounds. nih.govtandfonline.com

Structure Activity Relationship Sar Studies for Justicidin C and Analogues

Elucidation of Key Structural Features for Biological Potency

SAR studies have revealed that the fundamental arylnaphthalene lignan (B3055560) skeleton is a key determinant of biological activity. This rigid, tetracyclic core serves as a scaffold for various functional groups that modulate the compound's pharmacological profile. The presence and orientation of the lactone ring, a common feature in this class, are considered essential for cytotoxicity. For instance, the transfused lactone ring is deemed critical for the anti-tumor activity of these compounds. mdpi.com

Role of Functional Group Substitutions on Pharmacological Effects

The type and position of functional groups on the arylnaphthalene scaffold are critical in defining the potency and selectivity of Justicidin C analogues. Modifications to the aromatic rings and the lactone moiety have been systematically explored to enhance desired pharmacological effects, such as anticancer activity.

Substitutions on the arylnaphthalene core, particularly with hydroxyl (-OH) and methoxyl (-OCH₃) groups, have a profound impact on biological activity. Studies comparing a series of arylnaphthalene lignans (B1203133) have provided clear evidence of the importance of these substitutions.

Research on lignans isolated from Justicia procumbens demonstrated that the presence of a hydroxyl group significantly enhances antiproliferative activity. plos.orgnih.gov Specifically, analysis of the effects on human leukemia K562 cells showed that hydroxyl substitution at the C-1 and C-6′ positions markedly increased the anti-tumor activity of arylnaphthalene lignans. plos.orgnih.govrsc.org Conversely, a methoxyl group at the C-1 position was found to cause a significant decrease in this activity. plos.orgnih.govrsc.org

A study comparing five arylnaphthalene lignans—6′-hydroxy justicidin A (HJA), 6′-hydroxy justicidin B (HJB), justicidin B (JB), chinensinaphthol (B3395907) methyl ether (CME), and taiwanin E methyl ether (TEME)—found a clear hierarchy in their ability to inhibit the growth of K562 cells. The order of antiproliferative activity was determined to be HJB > HJA > JB > CME > TEME. nih.gov This highlights the positive contribution of the 6'-hydroxyl group, as seen in the superior activity of HJB and HJA compared to Justicidin B.

Antiproliferative Activity of Justicidin Analogues against K562 Cells
CompoundKey SubstitutionsRelative Antiproliferative Activity Rank
6'-hydroxy justicidin B (HJB)6'-OH1 (Most Active)
6'-hydroxy justicidin A (HJA)6'-OH2
Justicidin B (JB)-3
Chinensinaphthol methyl ether (CME)-4
Taiwanin E methyl ether (TEME)-5 (Least Active)

These findings underscore the critical role of specific hydroxyl and methoxyl substitutions in modulating the pharmacological effects of this compound and its analogues, providing a roadmap for the design of more potent derivatives. plos.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological or physicochemical properties. sysrevpharm.orgnih.gov QSAR models are mathematical equations that can predict the activity of new or untested chemical compounds, thereby guiding drug discovery and lead optimization. sysrevpharm.orgnih.gov This approach is valuable for rationalizing the mechanism of action and predicting the biological activity of a series of chemicals. sysrevpharm.org

For complex molecules like this compound and its analogues, QSAR can be employed to develop predictive models for their cytotoxic effects. These models are built by calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and steric properties. Machine learning algorithms, including Random Forest and Support Vector Machines, are then used to create a model that links these descriptors to the observed biological activity. nih.gov

For instance, QSAR models have been developed to predict the cytotoxic effects of diverse chemical compounds on human melanoma cell lines. nih.gov Such models, once validated, can be used for virtual screening of large chemical libraries to identify novel arylnaphthalene lignan structures with potentially high anticancer potency, saving time and resources in the drug development process. nih.gov The application of QSAR allows researchers to systematically explore the vast chemical space around the this compound scaffold and make informed predictions about which structural modifications are most likely to enhance therapeutic efficacy.

Advanced Analytical Methodologies in Justicidin C Research

Extraction, Isolation, and Purification Techniques from Natural Sources

The journey from a natural source, such as plants from the Justicia genus, to a pure sample of Justicidin C involves a multi-step process of extraction and purification. rroij.com The initial step typically involves the extraction of the compound from dried plant material using organic solvents. For lignans (B1203133) from Justicia procumbens, ethanol (B145695) is a commonly used solvent to create a crude extract. nih.govresearchgate.net

Following extraction, this crude mixture, which contains a multitude of compounds, must undergo further separation and purification. rroij.com Conventional strategies often involve multiple chromatographic steps, which can be laborious and may lead to sample loss due to irreversible adsorption on the stationary phase. researchgate.net Modern isolation protocols increasingly employ advanced techniques like counter-current chromatography to improve efficiency and yield. nih.govresearchgate.net The goal of these processes is to obtain this compound and its analogs at a high degree of purity, which is a prerequisite for accurate structural and biological studies.

Advanced Chromatographic and Spectrometric Characterization

Characterization is a critical phase in chemical research, confirming the identity and purity of the isolated compounds. For this compound, this is primarily achieved through a combination of chromatographic separation and spectrometric detection.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of purified lignans. nih.gov When coupled with a Diode Array Detector (DAD), it not only separates individual compounds from a mixture but also provides ultraviolet (UV) spectra for each component. mdpi.commdpi.com This UV data is valuable for the initial identification of arylnaphthalene lignans like this compound, which exhibit characteristic strong UV absorbance around 260 nm and a broader absorbance at wavelengths greater than 300 nm. nih.gov

HPLC-DAD is widely used to assess the purity of fractions obtained during preparative isolation procedures, such as High-Speed Counter-Current Chromatography. nih.govresearchgate.net By comparing the retention time and UV spectrum of a sample to a known reference standard, researchers can confirm its identity and quantify its purity. semanticscholar.org The method's stability and excellent separation capability make it indispensable for quality control in natural product research. mdpi.com

Table 1: Example of HPLC-DAD Conditions for Lignan (B3055560) Analysis

Parameter Conditions Source
Column YMC-Pack ODS-A (150 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient elution with Methanol (B129727) and Water nih.govresearchgate.net
Gradient Methanol: 10%–90% (0–60 min), 90% (60–70 min) nih.govresearchgate.net
Flow Rate 0.8 mL/min nih.govresearchgate.net
Detection Wavelength 254 nm nih.govresearchgate.net

| Column Temperature | 25 °C | nih.govresearchgate.net |

For unambiguous structural elucidation and sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.com Specifically, coupling HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) provides comprehensive structural information. nih.govnih.gov

In a typical analysis, the compound is first separated by LC and then ionized by ESI before entering the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ion (MS1). This parent ion is then fragmented, and the m/z of the resulting fragments are measured (MS2), creating a unique fragmentation pattern that acts as a chemical fingerprint. For instance, research on Justicia procumbens has utilized UHPLC-Q-Exactive Orbitrap Mass Spectrometry to analyze its chemical constituents. mdpi.com In this study, compounds exhibiting a quasi-molecular ion at m/z 395.1125 and sharing fragment ion patterns with Justicidin A were tentatively identified as isomers, one of which could be this compound. mdpi.com The fragmentation pattern of related compounds like Justicidin B often involves characteristic losses of carbon monoxide (CO) and methoxy (B1213986) groups from the protonated molecule. mdpi.com

Table 2: Mass Spectrometry Parameters for Lignan Analysis

Parameter Conditions Source
Ionization Mode Electrospray Ionization (ESI), Positive and Negative mdpi.comnih.gov
Scan Range m/z 100–1500 mdpi.com
MS Resolution (MS1) 35,000 mdpi.com
MS/MS Resolution (MS2) 17,500 mdpi.com
Spray Voltage 3.5 kV (Positive), 3.0 kV (Negative) mdpi.com

| Capillary Temperature | 320 °C | mdpi.com |

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that has proven highly effective for isolating individual lignans from crude plant extracts. nih.govmdpi.com Unlike conventional column chromatography, HSCCC avoids the use of a solid stationary phase, thereby eliminating the problem of irreversible sample adsorption and leading to higher recovery rates. researchgate.net

The technique relies on partitioning compounds between two immiscible liquid phases within a coil that is subjected to a strong centrifugal force field. researchgate.net The selection of a suitable two-phase solvent system is paramount for a successful separation and is typically guided by the partition coefficients (KD values) of the target compounds. mdpi.comnih.gov HSCCC has been successfully used to isolate multiple lignans, including relatives of this compound like 6'-hydroxythis compound and Justicidin A, from Justicia procumbens in a single step with purities exceeding 95%. nih.govresearchgate.net For example, from 300 mg of a crude sample, 11.26 mg of 6'-hydroxythis compound was obtained. nih.govresearchgate.net

Table 3: HSCCC Parameters for Lignan Separation from Justicia procumbens

Parameter Conditions Source
Instrument TBE-300C HSCCC nih.gov
Solvent System n-hexane–ethyl acetate–methanol–water in various ratios (e.g., 1.3:1:1.3:1 and 2.5:1:2.5:1, v/v) nih.govresearchgate.net
Rotation Speed 810 - 1000 rpm nih.govmdpi.com
Flow Rate 3.0 mL/min nih.govresearchgate.netmdpi.com
Detection Wavelength 254 nm nih.govresearchgate.netmdpi.com

| Column Temperature | 25 °C | nih.govresearchgate.net |

Bioanalytical Approaches for Quantification in Complex Research Matrices

Determining the concentration of this compound or its analogs in complex biological matrices, such as plasma or tissue homogenates, is essential for pharmacokinetic and metabolic studies. These analyses require highly sensitive and selective bioanalytical methods. researchgate.net

LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity, which allows for the detection of compounds at very low concentrations (ng/mL levels). nih.govresearchgate.net For instance, a validated UHPLC-ESI-MS/MS method was developed for the quantification of 6'-hydroxythis compound in rat plasma. nih.govresearchgate.net The method achieved a lower limit of quantification (LLOQ) of 1.00 ng/mL in just 50 μL of plasma, demonstrating its suitability for pharmacokinetic studies. nih.govresearchgate.net Sample preparation is a critical step to remove interferences from the matrix and typically involves techniques like liquid-liquid extraction or protein precipitation. nih.gov HPLC methods have also been adapted to quantify the uptake of related lignans in research models like the nematode Caenorhabditis elegans. mdpi.com

Investigative Models and Experimental Approaches in Justicidin C Research

In Vitro Cell Culture Systems

Detailed experimental data on the application of in vitro cell culture systems specifically for Justicidin C research is not available in the provided search results.

Specific studies detailing the cytotoxic or other biological effects of this compound on human cancer cell lines, including K562 leukemia and HeLa cells, are not described in the available search results. While related compounds like Justicidin B have been shown to exert cytotoxic effects on these cell lines, equivalent data for this compound is not provided. nih.govmdpi.comresearchgate.net

Information regarding the use of high-throughput screening (HTS) assays to evaluate the biological activity of this compound is not present in the search results. HTS is a common methodology for screening large libraries of compounds to identify potential drug candidates; however, its specific application to this compound is not documented. nih.govnih.govku.edu

Integration of Computational Biology and Omics Technologies

There is no mention in the search results of the integration of computational biology or omics technologies in the research of this compound. These approaches are crucial for understanding the mechanisms of action of bioactive compounds, but their application to this compound is not documented.

An article focusing solely on the chemical compound “this compound” and the specified investigative models cannot be generated at this time. Extensive searches for dedicated research on this compound in the areas of gene expression profiling, metabolomics, proteomics, and molecular docking have yielded insufficient specific data.

The available scientific literature primarily focuses on related compounds such as Justicidin A and Justicidin B. For instance, studies on gene expression profiling have detailed the effects of Justicidin A on human hepatocellular carcinoma cells, and research on Justicidin B has involved RNA-sequencing to understand its biosynthetic pathway. Similarly, metabolomics studies have been conducted on plant extracts containing a mixture of lignans (B1203133), including this compound, but these studies have centered on other compounds like Justicidin B as the primary marker for analysis. Investigations into the molecular docking of lignans have also been broader in scope, examining various compounds from Justicia species against therapeutic targets, without a specific focus on this compound.

Due to the lack of detailed, publicly available research findings and data tables specifically for this compound within the requested analytical frameworks, it is not possible to construct a scientifically accurate and thorough article that adheres strictly to the provided outline. Further research dedicated specifically to this compound is required to provide the level of detail requested.

Future Research Directions and Translational Perspectives for Justicidin C

Discovery of Novel Biological Targets and Therapeutic Applications

While Justicidin C is noted for its antiviral activity against vesicular stomatitis virus medchemexpress.com, its full therapeutic potential remains largely untapped. The biological activities of structurally similar lignans (B1203133), such as Justicidin B, suggest a broader range of possibilities, including anticancer, anti-inflammatory, antiprotozoal, and bone resorption inhibitory effects. mdpi.commedchemexpress.commdpi.compensoft.netresearchgate.netpensoft.net Future research should aim to systematically uncover novel molecular targets for this compound to expand its therapeutic utility.

A key direction is the use of advanced screening and computational methods. For instance, reverse pharmacophore matching models could predict potential binding targets, a strategy that has been applied to other lignans from Rostellularia procumbens to identify integrin αIIbβ3 as a potential anti-platelet aggregation target. tandfonline.com Expanding such in silico studies for this compound, followed by validation in cell-based assays, could reveal previously unknown mechanisms of action.

Furthermore, screening this compound against diverse panels of kinases, receptors, and enzymes could identify targets relevant to diseases beyond its currently known activities. The anti-inflammatory properties observed in related lignans, for example, suggest that this compound could be investigated for its effects on key inflammatory pathways, such as those mediated by tumor necrosis factor-α (TNF-α) or cyclooxygenase (COX) enzymes. pensoft.netfrontiersin.org Similarly, the neuroprotective activities reported for some lignans open an avenue for exploring this compound in the context of neurodegenerative diseases. frontiersin.orgsemanticscholar.org

Table 1: Potential Therapeutic Applications for this compound Based on Related Lignan (B3055560) Activities

Therapeutic Area Observed Activity in Related Lignans Potential Research Focus for this compound Citations
Oncology Cytotoxic effects against various cancer cell lines (leukemia, breast cancer) Investigation of pro-apoptotic and anti-proliferative effects on a wider range of tumors mdpi.compensoft.net
Virology Inhibition of viruses such as vesicular stomatitis virus, HIV-1 RT, and SARS-CoV-2 Broad-spectrum antiviral screening and mechanistic studies medchemexpress.compensoft.net
Inflammatory Disorders Inhibition of bone resorption and inflammatory mediators Evaluation against targets in rheumatoid arthritis and other inflammatory conditions pensoft.netpensoft.net
Infectious Diseases Antifungal and antiprotozoal (Trypanosoma) activity Screening against a panel of pathogenic fungi and parasites medchemexpress.compensoft.net

Rational Design and Synthesis of Potent and Selective Analogues

The chemical synthesis of arylnaphthalene lignans, including this compound, provides a robust platform for generating novel analogues with improved therapeutic properties. scispace.comnih.gov Various synthetic strategies have been developed, featuring key reactions like Hauser-Kraus annulation, Suzuki-Miyaura cross-coupling, and intramolecular cyclizations to construct the core lignan skeleton. mdpi.comscispace.comnih.govresearchgate.net

Future work should focus on the rational design of this compound derivatives. Structure-activity relationship (SAR) studies on related compounds, such as glycosylated diphyllin (B1215706) analogues, have shown that specific modifications can enhance anticancer activity. researchgate.net For this compound, this could involve:

Modification of the lactone ring: Altering the lactone moiety could influence binding affinity and metabolic stability.

Substitution on the aromatic rings: Introducing different functional groups (e.g., hydroxyl, methoxy) on the phenyl and naphthalene (B1677914) rings can modulate potency and selectivity.

Bioisosteric replacement: Substituting atoms or groups with others that have similar physical or chemical properties, such as replacing carbon atoms with nitrogen to create aza-podophyllotoxin analogues, has proven to be a successful strategy for improving activity in related compounds. mdpi.com

These rationally designed analogues can then be synthesized and evaluated to identify candidates with enhanced potency against specific targets and improved selectivity, thereby potentially leading to a better therapeutic index.

Table 2: Synthetic Strategies for the Arylnaphthalene Lignan Core

Synthetic Strategy Key Reactions Application Citations
Convergent Synthesis Hauser-Kraus annulation, Suzuki-Miyaura cross-coupling Synthesis of justicidin A, C, D, and E, chinensinaphthol (B3395907), taiwannin E scispace.comresearchgate.net
Flexible Synthesis Aryl–alkyl Suzuki cross-coupling, cation-induced cyclization, oxidative aromatization Total synthesis of justicidin B, justicidin E, and taiwanin C frontiersin.orgnih.gov
Gold-Catalyzed Annulation Intramolecular electrophilic addition and benzannulation Synthesis of justicidin E, taiwanin C, and retrojusticidin B acs.org
Cationic Cyclization One-pot acid-catalyzed tandem conjugate addition-aldol reaction Convergent route to justicidin B mdpi.com

Exploration of Combination Strategies with Established Agents in Preclinical Models

A promising translational perspective for this compound involves its use in combination with established therapeutic agents. In oncology, combination therapies are a standard of care, often leading to synergistic effects and overcoming drug resistance. uv.es Preclinical studies involving mechanistically rationalized combinations of natural compounds with existing drugs are a crucial step in developing new cancer treatment protocols. uv.es

Future research should systematically evaluate this compound in combination with a panel of approved anticancer drugs in various preclinical cancer models. These studies would involve in vitro assays to determine whether the combination results in synergistic, additive, or antagonistic effects on cancer cell proliferation and viability. For example, given that some lignans induce apoptosis researchgate.net, combining this compound with agents that target different cell death pathways or inhibit survival signals could yield powerful synergistic outcomes. Insights from such studies could provide a strong rationale for advancing the most effective combinations into further preclinical development.

Addressing Challenges in Research Tool Bioavailability and Delivery Methodologies

A significant hurdle for the clinical translation of many lignans, including this compound, is their poor aqueous solubility and low bioavailability. mdpi.comresearchgate.netresearchgate.net These properties can limit their effectiveness and complicate preclinical and clinical evaluation. Addressing these challenges is paramount for future development.

One of the most critical areas of future research is the development of advanced drug delivery systems. Various nanoformulation strategies have been explored for other poorly soluble natural compounds to enhance their stability, solubility, and bioavailability. semanticscholar.orgscienceopen.com

Table 3: Emerging Delivery Methodologies to Enhance Lignan Bioavailability

Delivery System Description Potential Advantages for this compound Citations
Polymer-Lipid Hybrid Nanoparticles Nanosystem combining a polymeric core with a lipid shell Enhanced aqueous solubility, improved systemic delivery, and potentially reduced toxicity researchgate.net
Nanostructured Lipid Carriers (NLCs) Lipid-based nanoparticles that can enhance brain targeting and bioavailability Improved permeability across biological barriers like the blood-brain barrier semanticscholar.org
Emulgels A dual-system combining an emulsion and a gel Suitable for topical delivery of hydrophobic drugs, enhancing local bioavailability researchgate.net
In Vitro Culture Systems Biotechnological production using plant cell, tissue, or organ cultures Provides a sustainable and controllable source of the compound for research and development pensoft.netphcog.comresearchgate.net

Future research should focus on formulating this compound using these and other novel delivery technologies. The characterization of these formulations for particle size, drug loading, and release kinetics, followed by preclinical pharmacokinetic studies, will be essential to identify a viable path for its potential clinical use. researchgate.net Furthermore, optimizing biotechnological production methods, such as through in vitro plant cultures, can ensure a sustainable and scalable supply of this compound for extensive research. pensoft.netphcog.comresearchgate.net

Q & A

Q. How can synergistic interactions between this compound and other lignans be systematically studied?

  • Combinatorial screening (e.g., checkerboard assays) and network pharmacology models (e.g., seed node analysis of thrombosis-related genes like F2, MMP9) can identify additive or antagonistic effects. Transcriptomic profiling (RNA-seq) may reveal pathway crosstalk .

Methodological Considerations

  • Purity Assurance : Always couple HPLC with orthogonal detectors (e.g., DAD, ELSD) and confirm via 1^1H-NMR integration of isolated protons .
  • Data Interpretation : Address batch-to-batch variability in plant extracts by including chemical fingerprinting (e.g., HPTLC) in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and justify sample sizes via power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.